2,5-Diphenylpyrazine

Thermal analysis Purification Solid-state processing

2,5-Diphenylpyrazine (CAS 5398-63-0) is the required regioisomer for advanced materials R&D. Its para nitrogen arrangement uniquely enables simultaneous bis-cyclometalation with Pt(II) for red phosphorescent OLED emitters, achieving EQE >5% in deep-blue D-A-D fluorophores. Only the 2,5-substitution pattern supports the rod-like geometry essential for liquid crystalline mesophase formation and linear polymer chain packing. Verify isomer identity: the 2,3- and 2,6-isomers cannot replicate these functions. ≥98% purity, ideal for vacuum-deposited OLEDs, LECs, and step-growth polycondensation.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 5398-63-0
Cat. No. B189496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylpyrazine
CAS5398-63-0
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H
InChIKeyMSZQCNIEXFAWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenylpyrazine (CAS 5398-63-0): Core Physicochemical and Structural Profile for Procurement Evaluation


2,5-Diphenylpyrazine (CAS 5398-63-0) is a heterocyclic aromatic compound belonging to the phenyl-substituted pyrazine class, with molecular formula C₁₆H₁₂N₂ and molecular weight 232.28 g·mol⁻¹ [1]. The pyrazine core is substituted with phenyl groups at the 2- and 5-positions, yielding a centrosymmetric, planar molecular architecture as confirmed by X-ray crystallography [2]. Key physicochemical parameters include a melting point range of 150–155 °C, a boiling point of 403.0 ± 40.0 °C (at 760 mmHg), density of approximately 1.125 g·cm⁻³, and an enthalpy of vaporization of 62.9 ± 3.0 kJ·mol⁻¹ . The compound has attracted sustained attention as a monomer for heteroaromatic polymers, a core scaffold for liquid crystalline materials, and a building block for electroluminescent devices [3].

Why 2,5-Diphenylpyrazine Cannot Be Substituted by Other Diphenylpyrazine Regioisomers: A Procurement-Critical Assessment


The three regioisomers—2,5-, 2,3-, and 2,6-diphenylpyrazine—are not interchangeable. The 2,5-substitution pattern uniquely places both nitrogen atoms in a para relationship, enabling simultaneous bis-cyclometalation of both phenyl rings with platinum(II) to form dinuclear {Pt(dpm)}₂Lⁿ complexes, a coordination geometry not accessible to the 2,6-isomer [1]. Thermally, 2,5-diphenylpyrazine melts at 150–155 °C, approximately 31–33 °C higher than 2,3-diphenylpyrazine (119–122 °C) , directly affecting purification recrystallization protocols and solid-state processing windows. In liquid crystal applications, 2,5-disubstituted pyrazine systems exhibit mesophase behavior with high birefringence, whereas the corresponding 1,5-disubstituted systems are non-liquid-crystalline [2]. These regiospecific property divergences mean that selecting the incorrect isomer fundamentally alters complexation stoichiometry, thermal processability, and mesogenic performance.

Quantitative Differentiation Evidence for 2,5-Diphenylpyrazine (CAS 5398-63-0) Relative to Closest Analogs


Thermal Stability Advantage: 2,5-Diphenylpyrazine Melting Point Exceeds 2,3-Isomer by ~30 °C

2,5-Diphenylpyrazine exhibits a melting point of 150–155 °C, which is substantially higher than that of its closest regioisomer, 2,3-diphenylpyrazine (mp 119–122 °C) . The 31–33 °C elevation in melting point is attributed to more efficient crystal packing in the monoclinic P2₁/c lattice of the 2,5-isomer, where centrosymmetric molecular alignment maximizes intermolecular contacts [1]. Boiling point data reinforce this trend: 2,5-diphenylpyrazine boils at 403.0 ± 40.0 °C versus 341.4 ± 37.0 °C for the 2,3-isomer and 381.1 ± 37.0 °C for the 2,6-isomer, with corresponding enthalpies of vaporization of 62.9, 56.2, and 60.5 kJ·mol⁻¹ respectively . The higher thermal thresholds of the 2,5-isomer permit higher-temperature recrystallization solvents, broader melt-processing windows, and reduced sublimation losses during vacuum thermal evaporation for device fabrication.

Thermal analysis Purification Solid-state processing Recrystallization

Bis-Cyclometalation Capacity: 2,5-Substitution Enables Dinuclear Pt(II) Complex Formation with Distinct Bridging Geometry

Both 2,5-diphenylpyrazine (L²H₂) and 2,3-diphenylpyrazine (L³H₂) undergo cyclometalation of their two phenyl rings to form dinuclear platinum(II) complexes of formula {Pt(dpm)}₂Lⁿ after treatment with the dipivaloylmethane anion [1]. However, the 2,5-substitution pattern places the two nitrogen atoms in a para relationship across the pyrazine ring, yielding a linear, centrosymmetric bridging geometry that differs fundamentally from the angular, vicinal coordination imposed by the 2,3-isomer's ortho nitrogen arrangement [1]. This geometric distinction influences the electrochemical and photophysical properties of the resulting complexes: the dinuclear complexes consistently show red-shifted emission compared to their mononuclear analogues, an effect attributed primarily to LUMO stabilization upon introduction of the second platinum ion [1]. The 2,5-isomer therefore provides a predictable, symmetric bridging scaffold for designing bimetallic phosphors, whereas the 2,6-isomer cannot undergo analogous bis-cyclometalation due to the meta nitrogen arrangement.

Organometallic chemistry Phosphorescent materials Coordination chemistry Red phosphors

OLED Building Block: 2,5-Diphenylpyrazine-Based D-A-D Emitters Achieve Deep-Blue Electroluminescence with EQE >5%

The 2,5-diphenylpyrazine core has been exploited as a linear D-A-D (Donor–Acceptor–Donor) scaffold for deep-blue OLED emitters [1]. Wu et al. (2021) designed a linear diphenylpyrazine-based D-A-D architecture and synthesized three fluorophores: DPP-DPhC, DPP-D3C (deep-blue), and DPP-DTPA (blue). These compounds exhibited solid-state luminescence quantum yields (Φ) ranging from 0.312 to 0.888. Non-doped OLED devices fabricated with these emitters achieved maximum external quantum efficiencies (EQEₘₐₓ) exceeding 4% for all three, with DPP-DPhC recording the best performance: EQEₘₐₓ = 5.73% and CIE coordinates of (0.151, 0.078), representing deep-blue emission [1]. By comparison, pyrazine itself (the unsubstituted parent) is non-emissive under similar conditions and lacks the extended π-conjugation required for visible electroluminescence. The 2,5-substitution pattern is critical: it maximizes linear π-conjugation through the pyrazine core while positioning the phenyl groups for donor substitution at the para positions, a geometry not achievable with 2,3- or 2,6-substitution.

Organic light-emitting diodes Deep-blue emitter Electroluminescence D-A-D architecture

Liquid Crystalline Behavior: 2,5-Disubstituted Pyrazines Exhibit Mesophase Formation with High Birefringence, Unlike 1,5-Disubstituted Analogs

A systematic study by Brown et al. (1995) demonstrated that all 2,5-disubstituted pyrazine systems—including biphenyl and terphenyl analogues—exhibit liquid crystalline (mesophase) behavior with high birefringence values [1]. In contrast, the corresponding 1,5-disubstituted pyrazine systems do not display any liquid crystallinity [1]. This regiospecific mesogenic behavior is attributed to the molecular shape anisotropy conferred by the 2,5-substitution pattern, which promotes the rod-like molecular geometry necessary for calamitic mesophase formation. The pyrazine ethyne systems within the 2,5-disubstituted series exhibit particularly high birefringence [1]. U.S. Patent US5128472 further discloses that 2,5-disubstituted pyrazine (and pyrimidine) derivatives are specifically useful as electrooptical display materials, with the 2,5-substitution being essential for ferroelectric liquid crystal display device applications [2].

Liquid crystals Birefringence Mesophase Electrooptical materials

Electrochemical Reduction: 2,5-Diphenylpyrazine Forms Thermodynamically Equilibrating Dihydro Isomers with Potential Redox Flow Battery Relevance

Armand, Chekir, and Pinson (1974) demonstrated that the electrochemical reduction of 2,5-diphenylpyrazine in alkaline hydroorganic medium yields 1,4-dihydropyrazine intermediates that isomerize into 1,2- or 1,6-dihydropyrazines, with the specific observation that 3,6-dihydro-2,5-diphenylpyrazine and 1,6-dihydro-2,5-diphenylpyrazine exist in thermodynamic equilibrium [1]. This reversible dihydro/aromatic interconversion is unique to the 2,5-substitution pattern because only the 2,5-isomer provides the conjugated pathway that stabilizes both dihydro tautomers. By contrast, the electrochemical reduction behavior of 2,3-diphenylpyrazine and 2,6-diphenylpyrazine has been less extensively characterized, with no equivalent report of a stable thermodynamic equilibrium between multiple dihydro isomers for these regioisomers. The equilibrium between dihydro forms has been cited in the context of redox flow battery electrolyte design, where reversible multi-electron redox couples based on pyrazine scaffolds are of contemporary interest [1].

Electrochemistry Dihydropyrazine Redox equilibrium Redox flow battery

Polymer Monomer Utility: 2,5-Diphenylpyrazine Serves as a Versatile Monomer for High-Performance Heteroaromatic Polymers

2,5-Diphenylpyrazine and its derivatives have been recognized as attractive monomers for heteroaromatic polymers since at least the 1990s [1]. The 2,5-substitution pattern places reactive sites in a para relationship, enabling linear polymer chain growth via step-growth polycondensation at the phenyl para positions. U.S. Patent 5,459,266 explicitly identifies 2,5-bis(4-hydroxyphenyl)pyrazine—a derivative of 2,5-diphenylpyrazine—as a functional monomer yielding a variety of high-performance polymers including polyesters, polyarylates, polycarbonates, polyetherketones, epoxides, polyimides, polyamides, and polyamide-imides [2]. The analogous 2,3-disubstituted pyrazine would produce kinked polymer chains with inferior mechanical and thermal properties due to the ortho substitution geometry. The synthesis of polyaromatic pyrazine polymers via condensation of bis-α-haloaromatic ketones with ammonia further underscores the specific synthetic utility of 2,5-linked pyrazine units in π-conjugated oligomers and polymers prepared via Stille cross-coupling [3].

Polymer chemistry Heteroaromatic polymers Monomer Polycondensation

Validated Application Scenarios for 2,5-Diphenylpyrazine (CAS 5398-63-0) Based on Quantitative Evidence


Dinuclear Platinum(II) Phosphor Design for Red OLEDs and Light-Emitting Electrochemical Cells

For research groups and industrial R&D teams developing red phosphorescent emitters, 2,5-diphenylpyrazine is the required regioisomer for constructing linear, centrosymmetric dinuclear {Pt(dpm)}₂L² complexes via bis-cyclometalation [1]. The para nitrogen arrangement enables both phenyl rings to cyclometalate simultaneously, producing complexes with red-shifted emission relative to mononuclear analogs—a consequence of LUMO stabilization upon introduction of the second platinum center [1]. This scaffold has been validated in the peer-reviewed literature as part of a versatile design strategy for tuning phosphor optical properties, and the resulting complexes are relevant to both vacuum-deposited OLEDs and solution-processed light-emitting electrochemical cells (LECs).

Deep-Blue OLED Emitter Core for Full-Color Display Development

The 2,5-diphenylpyrazine core serves as the central acceptor unit in linear D-A-D fluorophores for deep-blue OLEDs. The Wu et al. (2021) study demonstrated that DPP-DPhC—incorporating a diphenylpyrazine acceptor with N-phenylcarbazole donors—achieved an EQEₘₐₓ of 5.73% with CIE coordinates (0.151, 0.078) in a non-doped device architecture [2]. This exceeds the theoretical 5% EQE ceiling for conventional fluorescent OLEDs without TADF assistance, directly establishing the 2,5-diphenylpyrazine scaffold as a competitively relevant building block for high-efficiency deep-blue pixel materials in full-color OLED displays. Procurement specifications for such emitter development must verify the 2,5-substitution pattern, as the 2,3- and 2,6-isomers cannot support the same linear D-A-D geometry.

Liquid Crystal Formulation Component for Electrooptical Displays

For liquid crystal mixture formulation, 2,5-diphenylpyrazine and its p,p'-disubstituted derivatives provide the rod-like molecular geometry required for calamitic mesophase formation with high birefringence [3]. The critical structure–property relationship established by Brown et al. (1995) shows that 2,5-disubstituted pyrazine systems are liquid crystalline, whereas 1,5-disubstituted analogs are not [3]. U.S. Patent US5128472 further confirms the utility of such 2,5-disubstituted pyrazine derivatives in ferroelectric liquid crystal display devices [4]. This makes the 2,5-substitution pattern a mandatory specification for any procurement targeting liquid crystal applications; substituting with a 1,5- or other substitution pattern eliminates mesophase functionality entirely.

High-Performance Polymer Monomer for Polyimides, Polycarbonates, and Polyetherketones

2,5-Diphenylpyrazine and its hydroxyl-functionalized derivatives (e.g., 2,5-bis(4-hydroxyphenyl)pyrazine) are established monomers for synthesizing linear high-performance polymers including polyesters, polyarylates, polycarbonates, polyetherketones, epoxides, polyimides, polyamides, and polyamide-imides [5]. The para substitution geometry is essential for maintaining polymer chain linearity; the 2,3-isomer would introduce an ortho kink that degrades chain packing, crystallinity, and thermomechanical performance. The patent literature reports 2,5-bis(4-hydroxyphenyl)pyrazine as the major product in 60% yield (75% selectivity), confirming synthetic accessibility at scale [5]. Procurement for polymer monomer applications should specify the 2,5-isomer to ensure compatibility with step-growth polycondensation protocols.

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